N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-4-9(12)11(3)5-8-7(2)10-6-13-8/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXZMUQHPVOOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The synthesis typically involves a two-step process:
- Formation of the thiazole intermediate : 4-Methyl-1,3-thiazole-5-carbaldehyde is prepared via cyclization of thiourea derivatives with α-halo ketones.
- Amidation with N-methylprop-2-enamide : The aldehyde undergoes nucleophilic substitution with N-methylprop-2-enamide in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.
Reaction Equation :
$$
\text{C}6\text{H}7\text{ONS} \, (\text{Thiazole aldehyde}) + \text{C}4\text{H}7\text{NO} \, (\text{N-methylprop-2-enamide}) \xrightarrow{\text{NaBH}3\text{CN}} \text{C}{10}\text{H}{13}\text{N}2\text{O}2\text{S} \, (\text{Target}) + \text{H}2\text{O}
$$
Catalytic Systems and Solvent Effects
Table 1 compares yields under varying conditions:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH3CN | THF | 25 | 72 | 98 |
| Pd/C (5%) | Ethanol | 60 | 68 | 95 |
| ZnCl2 | DCM | 0 | 55 | 90 |
THF with NaBH3CN at ambient temperature provides optimal balance between yield and purity. Polar aprotic solvents like DMF reduce reaction rates due to steric hindrance at the thiazole nitrogen.
Industrial-Scale Production
Continuous-Flow Synthesis
Patent US9593098B2 details a continuous-flow system for high-throughput synthesis (Fig. 1):
- Feedstock mixing : Thiazole aldehyde and N-methylprop-2-enamide are combined in a 1:1.2 molar ratio.
- Reductive amination : The mixture passes through a Pd/C-packed reactor at 60°C and 15 psi.
- In-line purification : A scavenger column removes residual borohydrides, achieving >99% purity at 850 g/hr throughput.
Waste Management Strategies
Industrial processes employ:
- Solvent recovery : Distillation reclaims 92% of THF.
- Borohydride neutralization : Quenching with acetic acid converts NaBH3CN to non-hazardous boric acid.
Analytical Characterization
Spectroscopic Data
Purity Optimization
Crystallization from ethyl acetate/n-hexane (1:3) increases purity from 95% to 99.8%.
Alternative Methodologies
Microwave-Assisted Synthesis
Heating at 100°C for 10 min under microwave irradiation achieves 70% yield, reducing reaction time from 12 hr to 15 min.
Enzymatic Catalysis
Lipase B from Candida antarctica catalyzes the amidation at 35°C with 65% yield, offering a greener route.
Challenges and Solutions
Byproduct Formation
Thiazole Ring Stability
- Issue : Acidic conditions protonate the thiazole nitrogen, leading to ring opening.
- Solution : Buffering the reaction at pH 7–8 with ammonium acetate maintains ring integrity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide and related compounds:
Key Structural Insights
- Thiazole Substitution: The 4-methyl-thiazole moiety in the target compound is structurally analogous to derivatives in and .
- Enamide vs. Amide/Ester Groups : Unlike acetamide or ester derivatives (e.g., compounds 9c or ethyl carboxylates in ), the enamide group introduces rigidity and conjugation, which may enhance binding specificity in enzyme pockets .
Biological Activity
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound belonging to the thiazole family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising applications as an antimicrobial, antifungal, and anticancer agent.
Chemical Structure
The molecular formula of this compound is , and its structure features a thiazole ring substituted with a methyl group and a prop-2-enamide moiety. The thiazole ring includes both sulfur and nitrogen atoms, contributing to the compound's reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Methyl Group Introduction : The methyl group is introduced at the 4-position of the thiazole ring via alkylation reactions.
- Amide Coupling : The prop-2-enamide moiety is formed through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antifungal Properties
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. Studies reveal that it inhibits the growth of various fungal pathogens by targeting specific enzymes critical for fungal cell wall biosynthesis .
Anticancer Potential
The anticancer activity of this compound has been explored in several cancer cell lines. It has shown promise in inducing apoptosis in cancer cells through mechanisms such as modulation of signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
| Antifungal | Inhibits growth of fungal pathogens | Interference with cell wall biosynthesis |
| Anticancer | Induces apoptosis in cancer cells | Modulation of signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2024), researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12 µM .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including thiazole ring formation and enamide coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., dimerization) .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) for thiazole formation, and dichloromethane for amide coupling .
- Catalysts : Employ copper(I) iodide or Pd catalysts for cross-coupling steps to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Validate via NMR (δ 7.2–8.1 ppm for thiazole protons) and LC-MS (m/z ~265 [M+H]+) .
Q. How can the molecular structure of this compound be unambiguously confirmed?
- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with spectroscopic techniques:
- NMR : Acquire , , and 2D spectra (HSQC, HMBC) in DMSO-d6. Key signals include N–CH (~3.0 ppm) and thiazole C–H (~8.0 ppm) .
- IR : Confirm enamide C=O stretch at ~1670 cm and thiazole C–N at ~1300 cm .
- Software : Refine crystallographic data using SHELXL and visualize with ORTEP-3 .
Q. What protocols ensure stability during storage and handling?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent hydrolysis of the enamide group .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC (C18 column, acetonitrile/water mobile phase). Degradation products include hydrolyzed acrylamide derivatives .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be elucidated?
- Methodological Answer :
- Isotopic Labeling : Use -labeled precursors (e.g., -methyl iodide) to track methyl group incorporation via NMR .
- Computational Studies : Apply DFT (Gaussian 16) to model transition states and activation energies for cyclization steps .
- Kinetic Analysis : Monitor intermediates by in-situ FTIR or LC-MS to identify rate-determining steps .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to model interactions with thiazole-binding enzymes .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess conformational stability of the enamide group in aqueous environments .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using CoMFA/CoMSIA .
Q. How should contradictory data in crystallographic vs. spectroscopic structural assignments be resolved?
- Methodological Answer :
- Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Electron Density Maps : Analyze residual density in SHELXL-refined structures to detect disorder or solvent effects .
- Statistical Validation : Apply Hamilton R-factors and Bayesian crystallographic agreement indices .
Q. What strategies optimize structure-activity relationships (SAR) for thiazole-enamide derivatives?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with halogen (Cl, Br) or electron-donating (OCH) groups at the 4-methylthiazole position .
- Biological Assays : Test inhibition of kinases (e.g., EGFR) via fluorescence polarization assays (IC determination) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (thiazole N) and hydrophobic regions (methyl group) using MOE .
Q. How can biological targets of this compound be identified experimentally?
- Methodological Answer :
- SPR Biosensing : Immobilize candidate proteins (e.g., tubulin) on a CM5 chip and measure binding kinetics (k/k) .
- Thermal Shift Assays : Monitor protein melting temperature shifts (+ΔT ≥ 2°C) in the presence of the compound .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
